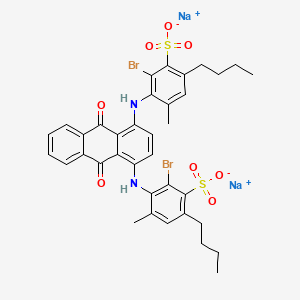
Disodium 2,2'-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(3-bromo-5-butyltoluene-4-sulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 2,2’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(3-bromo-5-butyltoluene-4-sulphonate) is a complex organic compound with the molecular formula C36H34Br2N2Na2O8S2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2,2’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(3-bromo-5-butyltoluene-4-sulphonate) involves multiple steps. Typically, the process starts with the reaction of anthracene derivatives with brominated toluene sulphonates under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Disodium 2,2’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(3-bromo-5-butyltoluene-4-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Disodium 2,2’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(3-bromo-5-butyltoluene-4-sulphonate) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Disodium 2,2’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(3-bromo-5-butyltoluene-4-sulphonate) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Disodium 2,2’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-methylbenzenesulphonate): Similar structure but with different substituents.
Disodium 2,2’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(4-chlorobenzenesulphonate): Contains chlorine instead of bromine atoms
Uniqueness
The uniqueness of Disodium 2,2’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(3-bromo-5-butyltoluene-4-sulphonate) lies in its specific structural features and the presence of bromine and butyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
73398-29-5 |
|---|---|
Molecular Formula |
C36H34Br2N2Na2O8S2 |
Molecular Weight |
892.6 g/mol |
IUPAC Name |
disodium;2-bromo-3-[[4-(2-bromo-4-butyl-6-methyl-3-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]-6-butyl-4-methylbenzenesulfonate |
InChI |
InChI=1S/C36H36Br2N2O8S2.2Na/c1-5-7-11-21-17-19(3)31(29(37)35(21)49(43,44)45)39-25-15-16-26(28-27(25)33(41)23-13-9-10-14-24(23)34(28)42)40-32-20(4)18-22(12-8-6-2)36(30(32)38)50(46,47)48;;/h9-10,13-18,39-40H,5-8,11-12H2,1-4H3,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 |
InChI Key |
RPLREUASRUWDQJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC1=C(C(=C(C(=C1)C)NC2=C3C(=C(C=C2)NC4=C(C(=C(C=C4C)CCCC)S(=O)(=O)[O-])Br)C(=O)C5=CC=CC=C5C3=O)Br)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















